Methyl 2,5-dimethoxycinnamate
Overview
Description
Methyl 2,5-dimethoxycinnamate is a chemical compound with the molecular formula C12H14O4 It is widely used in various research and industrial applications due to its unique chemical properties
Mechanism of Action
Target of Action
Methyl 2,5-dimethoxycinnamate is an analogue of Erbstatin , a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer. Dimerization stimulates its intrinsic intracellular protein-tyrosine kinase activity.
Mode of Action
As an erbstatin analogue, it is likely to inhibit the egfr kinase activity . This inhibition could prevent autophosphorylation, which is a crucial step in the EGFR activation process. By inhibiting EGFR, this compound could potentially disrupt several signaling pathways that are implicated in cell proliferation, survival, and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dimethoxycinnamate typically involves the esterification of 2,5-dimethoxycinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of recyclable catalysts and green chemistry principles can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dimethoxycinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions include substituted cinnamates, cinnamic acids, and cinnamyl alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,5-dimethoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of methyl cinnamate derivatives via the Heck reaction, which is carried out under green conditions.
Biology: The compound is studied for its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, making it relevant in cancer research.
Medicine: Its analogues are explored for their cytotoxic effects on normal and neoplastic epithelial cells, offering potential therapeutic applications.
Industry: The compound is used in the synthesis of cinnamamides from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors.
Comparison with Similar Compounds
- Methyl 4-hydroxy-3,5-dimethoxycinnamate
- Methyl 4-hydroxy-3-methoxycinnamate
- Methyl 4-hydroxycinnamate
Comparison: Methyl 2,5-dimethoxycinnamate is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct inhibitory effects on EGFR kinase and is used in different synthetic applications .
Properties
IUPAC Name |
methyl (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h4-8H,1-3H3/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSBGYBFOQLHBB-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28689-10-3 | |
Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028689103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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